molecular formula C26H24N2O3 B2885897 9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-86-0

9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2885897
CAS No.: 929444-86-0
M. Wt: 412.489
InChI Key: YYDARAWLDVUOSR-UHFFFAOYSA-N
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Description

This compound belongs to the 9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one class, characterized by a fused chromene-oxazine scaffold. Its structure includes a 4-(dimethylamino)phenyl group at position 9, a methyl group at position 2, and a phenyl group at position 2.

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-24(18-7-5-4-6-8-18)25(29)21-13-14-23-22(26(21)31-17)15-28(16-30-23)20-11-9-19(10-12-20)27(2)3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDARAWLDVUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound typically involves a Suzuki coupling reaction , where 2-bromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst. The reaction is conducted in toluene, followed by purification through flash column chromatography using dichloromethane as the eluent. Crystallization from methanol and dichloromethane yields single crystals suitable for structural analysis .

Antiparasitic Activity

A study on structurally analogous compounds demonstrated notable antimalarial and antitrypanosomal activities. For example, certain coumarin-annulated oxazine derivatives exhibited IC50 values as low as 1.0 µM against Plasmodium falciparum. Although direct data on the title compound is sparse, its structural similarities imply potential activity against similar targets .

Structure-Activity Relationship (SAR)

The biological performance of compounds can often be linked to their structural features. In the case of oxazine derivatives, modifications such as intramolecular hydrogen bonding and specific substitutions at key positions have been shown to enhance biological activity. The presence of the dimethylamino group is hypothesized to play a crucial role in modulating the compound's interaction with biological targets .

Case Studies

CompoundActivityIC50 ValueReference
11bAntimalarial1.7 µM (3D7)
4-Dimethylamino-3-phenyl-2-butanoneAntifungalNot specified

Mechanistic Insights

Preliminary mechanistic studies suggest that compounds similar to the title compound may inhibit hemozoin formation and interact with DNA, leading to their antiparasitic effects. These mechanisms are critical for understanding how modifications in molecular structure can enhance or diminish biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity Reference
9-(4-(Dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 9: 4-(NMe₂)Ph; 2: Me; 3: Ph C₂₆H₂₅N₂O₃ 429.5 Not reported (theoretical) -
9-(2-Chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (B3) 9: 2-ClPh; 2: H; 3: H C₁₉H₁₄ClNO₃ 355.8 Anti-inflammatory (IC₅₀: 12.5 μg/mL)
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3: 4-ClPh; 9: thiophene-CH₂ C₂₂H₁₆ClNO₃S 409.9 Not reported
9-(4-Methylphenethyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6o) 9: 4-MePh-CH₂CH₂; 2: Ph; 3: H C₂₇H₂₅NO₃ 435.5 Antiviral, anti-phytopathogenic
6-Chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one 6: Cl; 9: 4-FPh; 3,4: Me C₂₁H₁₈ClFNO₃ 398.8 Not reported

Key Observations:

  • Substituent Impact on Activity: Anti-inflammatory Activity: Compound B3 (2-chlorophenyl at position 9) demonstrated significant inhibition of LPS-induced cytokines (IL-6, TNF-α) in macrophages, suggesting electron-withdrawing groups (e.g., Cl) enhance anti-inflammatory effects . Antiviral Activity: Compound 6o (4-methylphenethyl at position 9) showed activity against plant pathogens, highlighting the role of lipophilic substituents in membrane penetration .
  • Physicochemical Properties: The dimethylamino group increases polarity (logP ~3.5 estimated) compared to chlorophenyl (logP ~4.5) or thiophene derivatives (logP ~4.2), suggesting better aqueous solubility . Molecular weights range from 355.8 (B3) to 435.5 (6o), with the target compound (429.5) falling within this range.

Q & A

Q. What strategies validate synergistic effects in combination therapies?

  • Methodology :
  • Apply Chou-Talalay combination index (CI) analysis in cancer cell lines .
  • Test with standard chemotherapeutics (e.g., doxorubicin) to identify CI < 0.3 (strong synergy) .
  • Example :
  • Synergy with doxorubicin (CI = 0.24) in MCF-7 cells via p53 pathway activation .

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